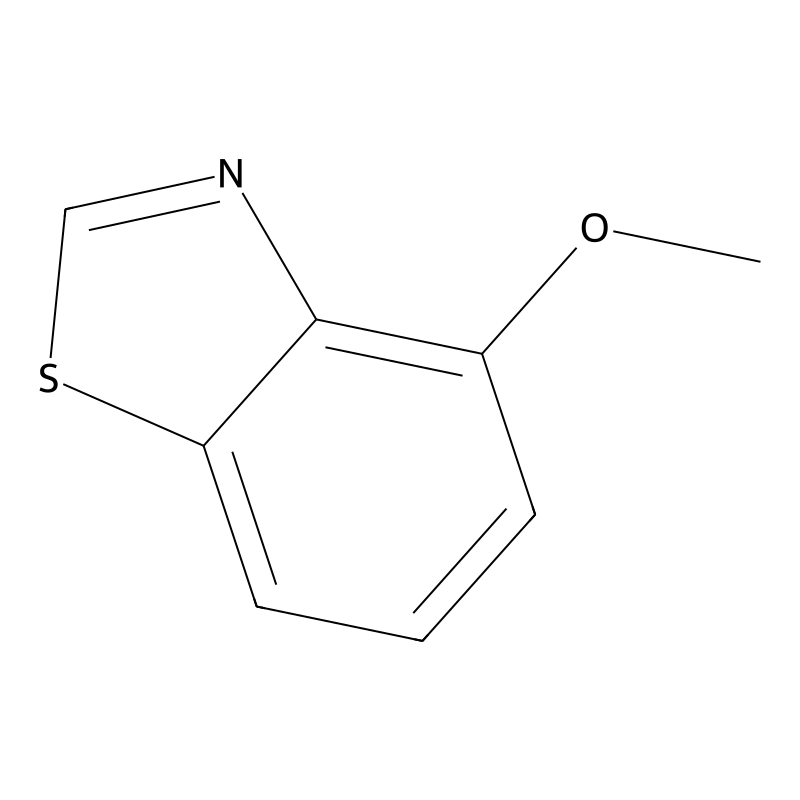4-Methoxy-1,3-benzothiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Functional Materials:
The core structure of 4-Methoxy-1,3-benzothiazole belongs to the class of aromatic heterocycles with a nitrogen and sulfur atom. This scaffold is present in numerous functional materials, including photovoltaic materials and organic light-emitting diodes (OLEDs) []. Research suggests that modifying this scaffold with methoxy groups, like the one present in 4-Methoxy-1,3-benzothiazole, can influence properties like solubility and electronic properties, making them desirable for device applications [].
Potential Pharmaceutical Applications:
The nitrogen and sulfur atoms in 4-Methoxy-1,3-benzothiazole are known to form stable bonds with metals. This characteristic is crucial in designing new pharmaceuticals, as many drugs rely on such interactions. Research efforts have explored similar heterocyclic structures for their potential to inhibit enzymes or interact with specific receptors in the body []. While there's no specific data on 4-Methoxy-1,3-benzothiazole itself, its structural similarity to these molecules suggests future investigation into its potential pharmaceutical applications.
4-Methoxy-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. It has a molecular formula of C8H7NOS and a molecular weight of 197.28 g/mol. The compound features a methoxy group at the 4-position and a thiol group at the 2-position, which contribute to its unique chemical properties and biological activities. Benzothiazoles are widely recognized for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with various biological targets.
- Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
- Reduction: The compound can be reduced to yield corresponding amines.
- Substitution: The methoxy group is susceptible to substitution with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride with alkyl halides for substitution reactions.
The biological activity of 4-Methoxy-1,3-benzothiazole has been extensively studied. It exhibits promising properties such as:
- Antimicrobial Activity: The compound has shown potential as an enzyme inhibitor against various bacterial targets, including dihydroorotase and DNA gyrase.
- Anticancer Properties: Investigations suggest that it may inhibit cancer cell proliferation through various mechanisms, making it a candidate for further drug development.
- Anti-inflammatory Effects: It has been explored for its role in reducing inflammation, which is critical in various chronic diseases .
The synthesis of 4-Methoxy-1,3-benzothiazole typically involves several methods:
- Condensation Reaction: A common approach is the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. This reaction can be facilitated by microwave irradiation to enhance yield and reduce reaction time.
- Green Chemistry Approaches: Industrial production often employs environmentally friendly methods that utilize eco-friendly solvents and catalysts. One-pot synthesis techniques are favored to minimize waste and streamline the process .
4-Methoxy-1,3-benzothiazole has a variety of applications across different fields:
- Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
- Industrial Use: It is utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
- Research
Studies on the interactions of 4-Methoxy-1,3-benzothiazole have revealed its ability to bind with various biological molecules. Its thiol group allows for covalent interactions, which can enhance its efficacy as an enzyme inhibitor. Research continues to explore its binding affinities with specific proteins involved in disease pathways, highlighting its potential therapeutic applications .
Several compounds share structural similarities with 4-Methoxy-1,3-benzothiazole. Here are some notable examples:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2-Mercaptobenzothiazole | Similar structure but lacks the methoxy group | No methoxy group; primarily a thiol |
| Benzothiazole | Parent compound without thiol or methoxy groups | Basic structure; lacks functional groups |
| 4-Methoxybenzothiazole | Contains methoxy but lacks the thiol group | No thiol group; different reactivity |
The uniqueness of 4-Methoxy-1,3-benzothiazole lies in the combination of both methoxy and thiol groups. This dual functionality enhances its lipophilicity and allows it to engage in diverse








